tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate can be synthesized by reacting di-tert-butyl dicarbonate with ethanolamine. The reaction typically occurs under basic conditions, often using sodium hydroxide or another base to facilitate the reaction . The process involves the formation of a carbamate linkage between the tert-butoxycarbonyl group and the ethanolamine.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and hydroxylamines are common nucleophiles that react with this compound.
Acids: Trifluoroacetic acid, hydrochloric acid, and sulfuric acid are used for deprotection reactions.
Major Products Formed
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Free Amines: Obtained after deprotection of the tert-butoxycarbonyl group.
Scientific Research Applications
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is widely used in scientific research, particularly in:
Mechanism of Action
The primary mechanism of action for tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate involves the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, where selective reactions are necessary .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonylsulfamoyl chloride: Another protecting group used in organic synthesis.
N-tert-butoxycarbonylimidazole: Used for similar purposes in protecting amines.
N-tert-butoxycarbonyl-N’-methylethylenediamine: A related compound with similar protective properties.
Uniqueness
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is unique due to its dual functionality, providing both protection and reactivity. Its stability under various conditions and ease of removal make it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C11H23NO3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h13H,7-8H2,1-6H3 |
InChI Key |
CZUFFMBAWKKWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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